8-tert-Butyladenine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-tert-butyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-9(2,3)8-13-5-6(10)11-4-12-7(5)14-8/h4H,1-3H3,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOOEJSTVYZUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=NC=NC(=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198658 | |
| Record name | 8-tert-Butyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50609-20-6 | |
| Record name | 8-tert-Butyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050609206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-tert-Butyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Findings and Data
Crystallographic and Structural Studies
Crystallographic analysis of this compound has provided direct evidence of its unique structural properties. The bulky tert-butyl group at the C8 position significantly influences the molecule's packing and hydrogen bonding in the solid state.
| Property | Value | Source |
| Chemical Formula | C9H13N5 | iucr.org |
| Molecular Weight | 191.24 g/mol | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P21/c | iucr.org |
| Unit Cell Parameters | a=7.562(1), b=6.825(1), c=20.905(1)Å, β=104.84(1)° | iucr.org |
| Volume (V) | 1042.9 Å3 | iucr.org |
| Z (Molecules per unit cell) | 4 | iucr.org |
| Density (Dx) | 1.218 g cm-3 | iucr.org |
| R Index (Refinement) | 0.045 | iucr.org |
| Propeller Twist Angle | 79.3° (in one adenine-adenine base pair mode) | iucr.org |
The study by Alexandrescu et al. (1991) revealed that in the crystal lattice, adenine (B156593) bases form hydrogen bonds in two distinct modes. One mode involves a planar interaction between adjacent adenine bases, while the second mode is characterized by an unusually high propeller twist angle of 79.3° between the planes of the two participating adenine bases. This significant twist is a direct consequence of the steric interactions between the tert-butyl group and adjacent adenine bases, where the tert-butyl group stacks over the six-membered ring of the adenine bases iucr.orgresearchgate.net. This observation underscores the profound impact of the C8 substituent on the molecular conformation and intermolecular interactions.
Spectroscopic Characterization and Interactions
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for characterizing modified nucleobases like this compound and studying their interactions. While specific NMR data for this compound itself are not extensively detailed in the provided snippets beyond its crystallographic data, the tert-butyl group's general utility in NMR studies of macromolecules is well-established nih.govnih.gov. The tert-butyl group's inherent symmetry leads to sharp and intense NMR signals, making it a useful probe for studying protein-ligand interactions or conformational dynamics in large biomolecular assemblies, even at low concentrations nih.govnih.gov.
Research on other adenine derivatives provides context for how spectroscopic methods are applied. For instance, studies on modified adenine analogs often involve NMR to confirm structural integrity and purity nih.govrsc.orgpsu.edubeilstein-journals.org. The chemical shifts and coupling constants obtained from 1H and 13C NMR spectra are used to assign specific proton and carbon environments, confirming the presence and position of substituents like the tert-butyl group. Although direct spectroscopic data for this compound's unique properties are limited in the provided search results, the general principles of NMR spectroscopy are fundamental to its characterization and the study of its interactions.
Role in Biochemical and Structural Contexts
The steric bulk of the tert-butyl group at the C8 position of adenine is a key feature that influences its behavior in biochemical and structural contexts. Modified purines at the C8 position have been explored for their ability to induce non-canonical DNA structures mdpi.comresearchgate.net. While specific studies detailing this compound's direct incorporation into oligonucleotides and subsequent structural analysis are not explicitly detailed, its structural characteristics suggest potential roles:
Altering Base Stacking: The propeller twist observed in crystal structures indicates that this compound can disrupt standard base stacking interactions, potentially influencing DNA helix stability or promoting alternative structures iucr.orgresearchgate.net.
Protein-Nucleic Acid Interactions: The tert-butyl group's hydrophobic nature and steric bulk could mediate specific interactions with protein binding pockets, influencing recognition and binding events in biological systems iucr.orgnih.gov. Studies on tert-butyl-modified amino acids, for example, show their utility in probing protein-protein interactions due to the tert-butyl group's NMR-detectable properties and steric influence nih.govnih.gov.
Supramolecular Chemistry: Adenine derivatives, including those with bulky substituents, are also explored in supramolecular chemistry for their coordination abilities and hydrogen bonding potential acs.orgbeilstein-journals.orgacs.orgbbau.ac.in. The tert-butyl group can influence the self-assembly and packing arrangements of adenine-containing supramolecular structures.
Compound List
8-tert-Butyladenine
ATP (Adenosine Triphosphate)
SAM (S-Adenosylmethionine)
NAD (Nicotinamide Adenine Dinucleotide)
cAMP (Cyclic Adenosine (B11128) Monophosphate)
CoA (Coenzyme A)
Guanine
GTP (Guanosine Triphosphate)
Z-DNA
G-quadruplex
i-motif
Triplex
Z-RNA
RNA-quadruplex
H-DNA
Hypoxanthine
Inosine
ITP (Inosine Triphosphate)
dITP (Deoxyinosine Triphosphate)
XTP (Xanthosine Triphosphate)
dXTP (Deoxyxanthosine Triphosphate)
FADH2 (Flavin Adenine Dinucleotide)
5-methylcytosine (B146107) (5mC)
N6-methyladenine (6mA)
N6-methyladenosine (m6A)
Pseudouridine (Ψ)
5-methylcytidine (B43896) (m5C)
tRNA (Transfer RNA)
mRNA (Messenger RNA)
miRNA (MicroRNA)
snRNA (Small Nuclear RNA)
Temozolomide
N3-methyladenine
O6-methylguanine
N7-methylguanine
2,4-difluorotoluene (B1202308) triphosphate
2-amyl anthraquinone (B42736) (2-AAQ)
N-6-substituted adenine derivatives
N-6-isopentenyladenine
N-6-benzyl adenine
Kinetin
O-6-methylguanine
N-6-butyladenine
N-6-methyladenine
N,N-dimethyladenine
6-thiomethylpurine
Adenosine
Adenylic acid
Adenyl pyrophosphoric acid
Di-adenosine-penta-phosphoric acid
Di-adenosine-tetraphosphoric acid
Cozymase
Warburg's coenzyme
Alloxazine-adenine nucleotide
9-butyladenine
Molecular Interactions and Biochemical Mechanisms of 8 Tert Butyladenine
Interactions with Nucleic Acids and Related Constituents
Investigation of Methyl-Base-Type Hydrophobic Interactions Mediated by the tert-Butyl Group
In the context of DNA, hydrophobic interactions between stacked bases contribute significantly to the stability of the double helix by minimizing contact with water. acenet.edu The tert-butyl group of 8-tert-butyladenine, being a large hydrophobic moiety, can amplify these effects. Studies on hydrophobically modified DNA have shown that such modifications influence how DNA interacts with other molecules, like lipid membranes. illinois.edu While not a direct study of this compound, this research underscores the importance of hydrophobic groups in mediating molecular interactions. illinois.edu
Theoretical Models for the Influence of this compound on Base Pairing Fidelity and Stability
The addition of a tert-butyl group at the C8 position of purines, such as in this compound, can influence the conformational preferences of the nucleobase. This, in turn, affects its base-pairing properties. The modification can favor a syn-conformation, which can lead to non-standard base pairings. For instance, studies on 8-oxopurines have shown that the substituent at the 8-position can lead to promiscuous base pairing. nih.gov
Theoretical models, such as those using density functional theory (DFT), are employed to predict the stability of various base pair combinations. nih.gov For example, the base pairing energy of a standard guanine-cytosine (G-C) pair is approximately -21.0 kcal/mol, while an adenine-thymine (A-T) pair is about -13.0 kcal/mol. nih.gov The introduction of a bulky group like tert-butyl would alter the geometry and electronic distribution of the adenine (B156593) base, likely affecting these interaction energies.
Crystal structure analysis of this compound has revealed that the adenine bases can form hydrogen bonds in different ways, one of which involves a significant propeller twist. researchgate.net This distortion from planarity can have profound effects on the stability and fidelity of base pairing within a DNA duplex.
Studies of this compound as a Component in Designed Nucleic Acid Mimics
Nucleic acid mimics are synthetic molecules that can hybridize with natural DNA and RNA. researchgate.net These mimics are designed for various biomedical and biotechnological applications, including therapeutics and diagnostics. frontiersin.orgcsic.es The incorporation of modified bases like this compound into these mimics can confer desirable properties.
The hydrophobic nature of the tert-butyl group can be exploited in the design of nucleic acid-based nanostructures and delivery vehicles. frontiersin.org For example, hydrophobic modifications can facilitate interaction with cell membranes. illinois.edu While specific studies on this compound in this context are not widely reported, the principles of using hydrophobic moieties to enhance properties like cellular uptake and stability are well-established. frontiersin.org The unique conformational and pairing properties of this compound could also be harnessed to create novel structural motifs in nucleic acid mimics.
Receptor Binding and Ligand-Target Recognition Studies Involving this compound
The structural similarity of this compound to adenosine (B11128) and ATP suggests that it may interact with purinergic receptors. These receptors are widespread and play roles in numerous physiological processes. nih.gov
Methodological Approaches for Ligand-Receptor Binding Assays
A variety of assay formats are available to study the interaction of ligands like this compound with their target receptors. These assays are crucial for determining binding affinity and characterizing the nature of the interaction. merckmillipore.com
Radioligand Binding Assays: These are a common method for characterizing ligand-receptor interactions. merckmillipore.comnih.gov They can be performed as saturation assays to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand, or as competitive inhibition assays to determine the affinity of an unlabeled compound (like this compound). nih.gov In a competitive assay, a fixed concentration of a radiolabeled ligand is displaced by increasing concentrations of the unlabeled competitor. merckmillipore.com
Competitive Displacement Assays: This is a type of radioligand binding assay where the affinity of a test compound is determined by its ability to compete with a known radioligand for binding to the receptor. merckmillipore.comnih.gov The data is used to calculate the inhibitory constant (Ki) of the test compound.
Saturation Kinetics: These experiments involve incubating a receptor preparation with increasing concentrations of a radioligand until saturation is reached. nih.gov This allows for the determination of the total number of binding sites and the affinity of the radioligand.
Bioluminescent and Fluorescence-Based Assays: Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) offer non-radioactive alternatives for studying receptor binding. revvity.com These assays can be used to study binding kinetics and have been adapted for high-throughput screening. revvity.com
Table 1: Overview of Ligand-Receptor Binding Assay Methodologies
| Assay Type | Principle | Key Parameters Determined |
|---|---|---|
| Radioligand Saturation Binding | Measures the binding of increasing concentrations of a radiolabeled ligand to a receptor preparation to determine total and specific binding. nih.gov | Bmax (receptor density), Kd (dissociation constant) nih.gov |
| Radioligand Competitive Binding | Measures the ability of an unlabeled ligand to displace a labeled ligand from the receptor. merckmillipore.com | IC50 (half maximal inhibitory concentration), Ki (inhibitory constant) |
| GTPγS Binding Assay | Measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS. discoverx.com | Potency (EC50) and efficacy of agonists |
| Homogeneous Time-Resolved Fluorescence (HTRF) | A fluorescence-based assay that can be used to measure ligand binding through energy transfer between a donor and acceptor fluorophore. revvity.com | Binding affinity, kinetics (kon, koff) revvity.com |
Exploration of this compound's Affinity for Purine (B94841) Receptors or Other Adenosine-Related Binding Sites
Purinergic receptors are a family of receptors activated by purines like adenosine and ATP. nih.govsigmaaldrich.com They are categorized into P1 (adenosine) and P2 (ATP) receptors. nih.gov Given that this compound is a derivative of adenine, it is a candidate for interaction with these receptors.
While direct studies on the binding of this compound to purinergic receptors are not extensively documented in the provided search results, research on other substituted purines demonstrates that modifications to the purine core can result in high-affinity ligands for various receptors, including histamine (B1213489) H3 receptors. mdpi.com This suggests that the purine scaffold is a versatile template for developing receptor-specific ligands. The affinity of this compound for different purinergic receptor subtypes (e.g., A1, A2A, A2B, A3 adenosine receptors) would need to be experimentally determined using the binding assays described previously. nih.govnih.gov
Enzyme Modulation and Inhibitory Activity of this compound and Related Adenine Derivatives
The adenine scaffold is a ubiquitous motif in biology and a privileged structure in medicinal chemistry, forming the basis for numerous enzyme inhibitors. academie-sciences.fr The substitution of a tert-butyl group at the 8-position of the purine ring creates this compound, a compound whose interactions with enzymes are of scientific interest. The bulky, hydrophobic nature of the tert-butyl group can significantly influence binding affinity and selectivity towards various enzymes. This section explores the enzyme modulatory and inhibitory activities of adenine derivatives, with a focus on providing a framework for understanding the potential biochemical role of this compound.
Kinetic Analyses of Enzyme Inhibition by this compound Analogues (e.g., Ki, IC50 determinations)
Quantitative measures such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial for characterizing the potency of an enzyme inhibitor. wikipedia.org While specific kinetic data for this compound are not prominently available in published literature, analysis of related adenine derivatives provides significant insight into how substitutions on the adenine core affect inhibitory activity.
Research into inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC) has shown that substitution at the C8 position of adenine can influence inhibitory potency. The addition of an 8-methyl group to certain adenosine analogues was found to enhance inhibitory activity by 8- to 18-fold compared to the unsubstituted parent compounds. nih.gov This enhancement is attributed to the 8-substituent favoring a syn conformation, which is the form that binds to the active site of AdoMetDC. nih.gov However, the studies also indicated that 8-substituents larger than a methyl group often resulted in lower potency. nih.gov
In the context of adenosine deaminase (ADA), a key enzyme in purine metabolism, various adenine analogues have been evaluated. Adenine itself acts as an inhibitor of ADA. tandfonline.comtandfonline.com More complex derivatives, particularly those with substitutions at multiple positions, can exhibit highly potent inhibition. For example, erythro-2-Phenyl-9-(2-hydroxy-3-nonyl)adenine and its 8-aza analog are powerful inhibitors of ADA, with Ki values in the low nanomolar range. doi.org These findings underscore that the adenine core is a viable scaffold for potent enzyme inhibition, with substitutions at the 8-position being a key area of exploration.
The table below presents the inhibition constants (Ki) for several adenine derivatives against adenosine deaminase, illustrating the impact of various structural modifications.
| Inhibitor | Target Enzyme | Ki Value | Reference |
|---|---|---|---|
| Adenine | Adenosine Deaminase (bovine spleen) | 0.17 mM | tandfonline.comtandfonline.com |
| erythro-2-Phenyl-9-(2-hydroxy-3-nonyl)adenine | Adenosine Deaminase | 0.55 nM | doi.org |
| erythro-2-Phenyl-9-(2-hydroxy-3-nonyl)-8-azaadenine | Adenosine Deaminase | 1.67 nM | doi.org |
| erythro-1-(2-hydroxy-3-nonyl)imidazole-4-carboxamide | Adenosine Deaminase | 3.53 x 10-8 M (35.3 nM) | nih.gov |
Characterization of Mechanism of Enzyme Inhibition (e.g., Competitive, Uncompetitive, Non-competitive)
The mechanism by which a compound inhibits an enzyme describes the nature of its interaction with the enzyme and/or the enzyme-substrate complex. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive.
Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). wikipedia.org This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. In pure non-competitive inhibition, the inhibitor has equal affinity for the free enzyme and the enzyme-substrate complex, resulting in a decreased Vmax with no change in Km.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This binding event prevents the conversion of the substrate to product. This mechanism leads to a decrease in both Vmax and apparent Km.
For adenine derivatives acting on adenosine deaminase (ADA), the mechanism is often competitive . osti.govnih.gov Studies on a variety of inhibitors, including adenine itself and purine, have demonstrated competitive inhibition of ADA. tandfonline.comtandfonline.com This is logical, as these molecules are structurally similar to the natural substrate, adenosine, and can compete for binding at the catalytic active site. Quantitative structure-activity relationship (QSAR) models for adenosine-based competitive inhibitors of ADA have been developed to further understand these interactions. nih.gov It is conceivable that this compound, due to its core adenine structure, could also act as a competitive inhibitor of ADA.
Research into Potential Interactions with Adenosine Deaminase or Cytokinin Deaminase Systems, based on structural similarities to known substrates/inhibitors
Cytokinin Deaminase Systems: Research has identified an enzyme from the marine bacterium Pseudoalteromonas atlantica that functions as a cytokinin deaminase. nih.govacs.org This enzyme, belonging to the amidohydrolase superfamily, catalyzes the hydrolytic deamination of N-6-substituted adenine derivatives. nih.gov Notably, its list of substrates includes N-6-butyladenine , a structural isomer of this compound. nih.govacs.org The enzyme efficiently converts substrates like N-6-isopentenyladenine to hypoxanthine. nih.gov The ability of this deaminase to process an N-6-butylated adenine suggests that enzymes within this family can accommodate alkyl side chains on the purine ring. Given this precedent, it is plausible that this compound could be investigated as a potential substrate or inhibitor for related deaminase enzymes.
Adenosine Deaminase (ADA) Systems: Adenosine deaminase is a critical enzyme in purine metabolism that converts adenosine to inosine. tandfonline.commdpi.com Its active site is tailored to bind the adenosine nucleoside. Many adenine analogues, which mimic the purine base of the natural substrate, act as inhibitors of ADA. academie-sciences.frtandfonline.com The potency of these inhibitors is highly dependent on the substitutions on the purine ring.
Substitutions at the 8-position have been shown to be compatible with, and in some cases enhance, binding to ADA. For instance, the potent ADA inhibitor coformycin (B1669288) and its derivatives feature a unique seven-membered ring, and the stereochemistry at the C8 position is critical for their picomolar inhibitory activity. mdpi.com Furthermore, 8-azaadenine (B1664206) analogues, where the carbon at position 8 is replaced with a nitrogen, can be potent ADA inhibitors, demonstrating the importance of this position in molecular recognition by the enzyme. doi.orgrsc.org The structural similarity of the core adenine scaffold in this compound to adenosine makes it a candidate for interaction with ADA, likely as a competitive inhibitor. The bulky tert-butyl group at the 8-position would be a key determinant of binding affinity, potentially interacting with hydrophobic regions within or near the enzyme's active site. nih.gov
Biological Activity and Roles in Experimental Model Systems Non Human Focus
Evaluation of 8-tert-Butyladenine as a Cytokinin or Plant Growth Regulator in Plant Biology Models
There is no available scientific literature that evaluates or describes the activity of this compound as a cytokinin or a plant growth regulator. While the general roles of cytokinins in promoting cell division and differentiation in plants are well-documented, specific studies on this compound's effects in this context are absent from the reviewed literature. Consequently, no data tables or detailed research findings on its impact on plant biology models can be provided.
Investigation of Cellular and Molecular Effects of this compound in in vitro Cell Culture Systems (e.g., microbial, insect, non-human mammalian cell lines)
No published research could be located that investigates the cellular or molecular effects of this compound in in vitro cell culture systems. This includes a lack of information on its impact on microbial, insect, or non-human mammalian cell lines. As a result, there are no findings to report on its mechanisms of action, cytotoxicity, or any other cellular responses in these model systems.
Assessment of this compound's Impact on Specific Biochemical Pathways or Physiological Processes in Model Organisms (e.g., microorganisms, invertebrates)
Information regarding the assessment of this compound's impact on specific biochemical pathways or physiological processes in model organisms such as microorganisms or invertebrates is not available in the current body of scientific literature. Therefore, no data can be presented on its potential enzymatic interactions, metabolic fate, or broader physiological consequences in these organisms.
Structure Activity Relationship Sar of 8 Tert Butyladenine and Its Analogues
Correlating Specific Structural Modifications (e.g., the tert-Butyl Group) with Observed Biological and Biochemical Activities
The adenine (B156593) ring system offers multiple positions for substitution, each influencing the molecule's interaction with biological targets. Modifications at the 8-position, in particular, have been investigated for their impact on binding affinity, selectivity, and functional activity across various biological systems. The introduction of a bulky, lipophilic group such as tert-butyl at the 8-position of adenine can significantly alter its physicochemical properties, including steric bulk, lipophilicity, and electronic distribution.
While direct, extensive studies specifically detailing the biological activities of 8-tert-Butyladenine are limited in the provided literature, general trends observed for 8-substituted adenine derivatives can offer insights. For instance, in studies related to adenosine (B11128) receptor (AR) ligands, modifications at the 8-position have shown varied effects. Some research indicates that the 8-position pocket in certain AR subtypes can accommodate bulky substituents, leading to potent antagonists or agonists d-nb.infonih.govacs.orgnih.gov. For example, 8-phenylethynyl-9-ethyladenine demonstrated high affinity and selectivity for the human A3 adenosine receptor d-nb.info. This suggests that a bulky group like tert-butyl could potentially engage with hydrophobic pockets within target proteins.
Conversely, in other contexts, such as interactions with bacterial DNA ligases, substitutions at the 8-position of adenine have been found to be detrimental to activity nih.gov. For interferon (IFN) induction, an 8-hydroxy substitution was identified as essential for activity acs.org. The specific impact of the tert-butyl group would depend on the target protein's binding site topology and the nature of interactions required for activity. Its significant steric bulk and lipophilicity could lead to either enhanced binding through hydrophobic interactions or reduced binding due to steric hindrance, depending on the specific target.
One reported biological activity for this compound is its potential role as a cytokinin, a class of plant hormones that promote cell division ontosight.ai. However, detailed SAR data correlating the tert-butyl group with this specific activity is not elaborated in the search results.
Analytical Methods for 8 Tert Butyladenine Detection and Quantification in Research Matrices
Chromatographic Techniques
Chromatographic methods are essential for separating 8-tert-Butyladenine from complex mixtures and quantifying it. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly utilized.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely adopted technique for the analysis of adenine (B156593) derivatives due to its versatility and sensitivity. Reversed-phase HPLC, typically employing C18 columns, is effective for separating this compound based on its polarity and hydrophobic interactions. Mobile phases often consist of mixtures of water and organic solvents (e.g., acetonitrile (B52724) or methanol), frequently buffered to control ionization and improve peak shape. Detection is commonly achieved using UV-Vis detectors, leveraging the characteristic absorbance of the adenine chromophore, typically in the range of 260-280 nm tandfonline.comresearchgate.netajol.info. Mass Spectrometry (MS) coupled with HPLC (LC-MS) provides enhanced specificity and sensitivity, allowing for definitive identification and quantification through accurate mass measurement and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): While adenine derivatives can be polar and non-volatile, GC-MS can be employed, often requiring prior derivatization to increase volatility and thermal stability. Derivatization techniques, such as silylation or acylation, convert the polar functional groups into less polar, more volatile derivatives suitable for GC separation sigmaaldrich.comjfda-online.com. The tert-butyl group itself is relatively stable and may influence the chromatographic behavior of the molecule. GC-MS offers high resolution and sensitivity, with mass spectral data providing structural information for identification.
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Column Type (Typical) | Mobile Phase/Carrier Gas | Detector | Key Applications | Notes |
| HPLC | C18 Reversed-Phase | Acetonitrile/Water (with buffer) | UV-Vis, MS | Quantification, Purity assessment, Separation from impurities | Suitable for polar and moderately polar compounds. |
| GC-MS | Capillary (e.g., DB-5ms) | Helium or Nitrogen | MS | Identification (after derivatization), Trace analysis | Requires derivatization for improved volatility and thermal stability. |
Spectrometric Approaches
Spectroscopic methods provide critical information regarding the structure, identity, and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for elucidating the molecular structure of this compound. Proton (¹H) NMR spectroscopy can confirm the presence and environment of protons, including the characteristic singlet signal from the nine protons of the tert-butyl group, typically appearing in the upfield region (e.g., around 1.3-1.5 ppm) oup.comnih.gov. Carbon (¹³C) NMR provides information about the carbon skeleton. The tert-butyl group's protons are chemically equivalent and often exhibit a sharp, intense signal due to rapid internal rotation, making it a useful probe in NMR studies nih.govnih.gov.
High-Resolution Mass Spectrometry (HRMS): HRMS is vital for confirming the elemental composition and molecular weight of this compound with high accuracy. By providing precise mass-to-charge (m/z) values, HRMS allows for the unambiguous determination of the molecular formula, distinguishing it from compounds with similar nominal masses acs.orgrsc.orgresearchgate.net.
UV-Vis Spectroscopy: As mentioned in the HPLC section, UV-Vis spectroscopy is a fundamental technique for detecting and quantifying compounds with chromophores. Adenine and its derivatives typically exhibit strong absorbance in the ultraviolet region, often with a maximum (λmax) around 260-280 nm ajol.infonih.govunits.it. This property is exploited for quantitative analysis, particularly when coupled with chromatographic separation or for purity checks in solution.
Table 2: Key Spectroscopic Data for this compound
| Technique | Primary Information Provided | Typical Observation for this compound | Application |
| ¹H NMR | Proton environments, Connectivity, Presence of specific groups. | Characteristic singlet for the tert-butyl group (9H); Signals for adenine ring protons; Chemical shifts indicative of the purine (B94841) ring structure. | Structural elucidation, Purity assessment. |
| ¹³C NMR | Carbon skeleton, Functional groups. | Signals corresponding to the adenine ring carbons and the quaternary and methyl carbons of the tert-butyl group. | Structural confirmation. |
| HRMS (ESI/APCI) | Accurate molecular mass, Elemental composition. | [M+H]⁺ or [M-H]⁻ ion with high mass accuracy, confirming the molecular formula C₉H₁₃N₅. | Identity confirmation, Molecular formula determination. |
| UV-Vis Spectroscopy | Presence of chromophores, Concentration. | Absorbance maxima (λmax) typically in the range of 260-280 nm, characteristic of purine bases. | Quantification, Detection in chromatography, Purity assessment. |
Development and Validation of Assays for Research-Specific Applications
Developing and validating analytical methods for this compound is crucial for ensuring reliable results in research. This involves establishing assays suitable for specific applications, such as assessing in vitro stability or determining purity.
In Vitro Stability Assessment: Stability studies are designed to evaluate how the compound's properties change over time under various environmental conditions (e.g., temperature, humidity, light, pH). Analytical methods, typically HPLC with UV or MS detection, are used to monitor the concentration of this compound and detect any degradation products. The assay must be stability-indicating, meaning it can separate the parent compound from its potential degradants almacgroup.comresearchgate.netvichsec.orgeuropa.eu.
Purity Assessment: Determining the purity of synthesized this compound is essential. This is commonly performed using HPLC, where the area of the main peak corresponding to this compound is compared to the area of all detected peaks, including impurities. GC-MS can also be used for impurity profiling if derivatization is applied. Spectroscopic methods like NMR and HRMS also contribute to purity assessment by confirming the expected structure and absence of significant foreign signals.
Method Validation: For research applications requiring high confidence in results, analytical methods undergo validation. Key validation parameters include:
Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components (e.g., impurities, matrix components).
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay, inter-day, or inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy dispendix.combiopharminternational.com.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 3: Illustrative Assay Validation Parameters for this compound (HPLC-UV)
| Parameter | Typical Target Value/Range | Method Used | Notes |
| Linearity | Correlation coefficient (R²) > 0.995 | HPLC-UV | Assessed over a concentration range relevant to research (e.g., 0.1 – 50 µg/mL). |
| Accuracy | Recovery between 95% and 105% | HPLC-UV | Determined by analyzing spiked samples at different concentrations. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 2.0% | HPLC-UV | Based on multiple injections of the same sample within a short period. |
| Precision (Intermediate) | RSD < 5.0% | HPLC-UV | Assessed across different days, analysts, or instruments. |
| Limit of Detection (LOD) | Typically in the ng/mL to low µg/mL range | HPLC-UV | Determined based on signal-to-noise ratio (e.g., S/N = 3). |
| Limit of Quantification (LOQ) | Typically in the low µg/mL range | HPLC-UV | Determined based on signal-to-noise ratio (e.g., S/N = 10) and acceptable precision/accuracy. |
| Selectivity | Baseline separation of this compound from impurities | HPLC-UV | Confirmed by peak purity analysis and analysis of spiked samples with known impurities. |
| Robustness | Minimal impact from minor changes in mobile phase composition, flow rate, or temperature. | HPLC-UV | Assessed by deliberately varying parameters within predefined limits. |
Compound List
This compound: The primary subject of this analytical overview. A derivative of adenine where a tert-butyl group is attached at the C8 position of the purine ring.
Adenine: The parent purine base, often used as a reference standard.
Inosine: A purine nucleoside that can be related to adenine metabolism.
Hypoxanthine: Another purine derivative often found alongside adenine in biological systems.
Deoxyadenosine: A deoxyribonucleoside of adenine.
Bisphenol A (BPA): Mentioned in the context of HPLC analysis of other compounds mdpi.com.
4-tert-Octylphenol: Mentioned in the context of HPLC analysis of other compounds mdpi.com.
Alkylphenols: A class of compounds analyzed by GC-MS oiv.int.
Fatty Acids (FAs) / Sterols: Analyzed using GC-MS/MS with derivatization nih.gov.
Amino Acids: Analyzed using GC-MS with derivatization sigmaaldrich.com.
Future Directions in 8 Tert Butyladenine Research
Identification of Novel Molecular Targets and Unexplored Interaction Mechanisms
A foundational aspect of elucidating the biological relevance of 8-tert-Butyladenine lies in the identification of its molecular targets. The tert-butyl group at the 8-position of the adenine (B156593) core is a significant structural feature. This bulky, hydrophobic moiety can be expected to influence the compound's binding affinity and selectivity for various protein targets. Future research should systematically explore the interactome of this compound to uncover novel binding partners.
Crystallographic studies of this compound have revealed its capacity for forming distinct hydrogen bonding patterns and a notable propeller twist in adenine-adenine base pairing in the solid state. These features suggest that its interactions with protein targets may be highly specific and could involve mechanisms that differ from those of endogenous purines.
Future research endeavors could focus on screening this compound against diverse panels of enzymes and receptors where purine (B94841) recognition is crucial. Of particular interest are kinases, G-protein coupled receptors (GPCRs) such as adenosine (B11128) receptors, and other ATP-binding proteins. While studies on other 8-substituted adenine derivatives have shown activity at adenosine receptors, the specific impact of the tert-butyl group on receptor subtype selectivity remains to be determined.
Table 1: Potential Molecular Target Classes for this compound Investigation
| Target Class | Rationale for Investigation | Potential Interaction Mechanism |
| Protein Kinases | The adenine core mimics the purine of ATP, suggesting competitive inhibition. The 8-tert-butyl group could confer selectivity. | Competition with ATP for the kinase hinge region binding site. |
| Adenosine Receptors | 8-substituted adenines are known to modulate adenosine receptor activity. | Allosteric or orthosteric modulation of receptor function. |
| Dehydrogenases | Many dehydrogenases utilize NAD+/NADH, which contain an adenine moiety. | Interference with cofactor binding. |
| DNA/RNA modifying enzymes | The purine structure could allow for interaction with enzymes that process nucleic acids. | Binding to the active site or allosteric regulation. |
Integration of Advanced Computational and Experimental Methodologies for Deeper Mechanistic Understanding
To gain a comprehensive understanding of how this compound interacts with its potential targets, a synergistic approach combining computational and experimental methods will be essential.
Computational Approaches:
Molecular Docking: In silico docking studies can predict the binding modes of this compound within the active sites of various proteins. This can help prioritize experimental validation and guide the design of derivatives with improved affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-protein complex, revealing the stability of the interaction and the key residues involved.
Experimental Methodologies:
High-Throughput Screening (HTS): HTS campaigns can rapidly assess the activity of this compound against large libraries of biological targets.
Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamics of the interaction between this compound and its targets.
Structural Biology: X-ray crystallography or cryo-electron microscopy (cryo-EM) of co-crystals of this compound with its protein targets can provide atomic-level details of the binding interaction, confirming computational models and revealing the precise mechanism of action.
Table 2: Integrated Methodologies for Mechanistic Studies
| Methodology | Objective | Expected Outcome |
| Molecular Docking | Predict binding poses and affinities. | Prioritized list of potential targets and binding hypotheses. |
| Molecular Dynamics | Simulate the dynamics of the ligand-protein complex. | Understanding of interaction stability and key residues. |
| Surface Plasmon Resonance | Quantify binding kinetics (kon, koff). | Determination of binding affinity (KD). |
| X-ray Crystallography | Determine the 3D structure of the ligand-protein complex. | Atomic-level details of the binding interaction. |
Potential for this compound as a Chemical Probe or Tool for Fundamental Biological Discovery
A well-characterized small molecule with a defined mechanism of action can serve as a valuable chemical probe to investigate complex biological processes. Should this compound be found to interact with a specific target with high affinity and selectivity, it could be developed into such a tool.
The development of this compound as a chemical probe would necessitate the synthesis of modified versions, for instance, by incorporating a reactive group for covalent labeling of the target protein or by attaching a fluorescent tag or a biotin (B1667282) handle for visualization and affinity purification studies. Such probes would enable researchers to:
Identify and validate novel drug targets: By observing the phenotypic effects of this compound in cellular or animal models, researchers can gain insights into the function of its target protein.
Map biological pathways: A specific inhibitor or activator can be used to perturb a biological pathway, allowing for the dissection of its components and regulatory mechanisms.
Facilitate target engagement studies: Tagged versions of this compound could be used to confirm that the compound is reaching its intended target within a complex biological system.
The unique structural feature of the tert-butyl group could also be exploited to probe steric constraints within protein binding pockets, providing valuable information for the rational design of other small molecule modulators.
Q & A
Q. What are the key considerations for synthesizing 8-tert-Butyladenine, and how does steric hindrance influence its stability?
Synthesis of this compound requires careful optimization of reaction conditions due to the steric bulk of the tert-butyl group. Methodologically, nucleophilic substitution or cross-coupling reactions are common, with purification via column chromatography or HPLC. The tert-butyl group’s steric effects can destabilize the molecule under acidic or high-temperature conditions, necessitating stability assays (e.g., TGA, DSC) to assess thermal degradation thresholds .
Q. How can researchers validate the structural identity of this compound post-synthesis?
Combined spectroscopic and crystallographic techniques are essential. X-ray crystallography (as demonstrated in the 1991 study by Alexandrescu et al.) provides definitive proof of molecular geometry, while NMR (¹H, ¹³C) confirms functional groups and purity. For novel derivatives, elemental analysis and mass spectrometry are critical to rule out side products .
Q. What experimental protocols are recommended for studying the base-pairing behavior of this compound?
Q. How does the tert-butyl group in this compound alter its interaction with nucleic acid polymerases?
Design kinetic assays (e.g., stopped-flow or quench-flow methods) to measure incorporation rates into DNA/RNA strands. Pair these with molecular dynamics simulations to map steric clashes or altered hydrogen-bonding patterns. Contradictions between computational predictions and experimental data (e.g., unexpected enzymatic tolerance) should be analyzed via error-source triangulation, such as comparing crystallographic data with NMR solution-state structures .
Q. What strategies resolve contradictions in thermodynamic data for this compound’s base-pairing stability?
If calorimetric (ITC) data conflicts with spectroscopic results, systematically test variables like buffer composition, ionic strength, and temperature. For example, the 1991 study’s crystallographic data (showing propeller twisting) may suggest entropic stabilization not captured by solution-phase assays. Replicate experiments using orthogonal methods (e.g., FRET for real-time conformational monitoring) to identify context-dependent behaviors .
Q. How can researchers design experiments to explore the biological implications of this compound’s unique structure?
Develop a hybrid approach:
- In vitro : Incorporate this compound into oligonucleotides and assess replication fidelity using polymerase chain reaction (PCR) fidelity assays.
- In silico : Perform free-energy calculations (MM/PBSA) to quantify base-pairing energetics.
- In cellulo : Use CRISPR-edited cell lines to test mutagenesis rates in plasmids containing the modified base. Ensure rigorous controls, such as wild-type adenine comparators and toxicity assays .
Methodological Best Practices
Q. How should researchers document experimental procedures for reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detail synthesis protocols, including solvent grades, reaction times, and purification steps.
- For crystallography, report refinement parameters (R-factors, resolution) and deposit CCDC files (e.g., CCDC 1197317 for the 1991 study).
- Use Supplementary Information for extensive datasets (e.g., NMR spectra, HPLC traces) to avoid cluttering the main text .
Q. What statistical approaches are appropriate for analyzing contradictory data in structural studies?
Apply Bayesian inference to quantify uncertainty in crystallographic vs. solution-phase data. For example, if NMR suggests dynamic equilibria between conformers, use principal component analysis (PCA) to identify dominant structural clusters. Always cross-validate with independent techniques, such as cryo-EM or SAXS, to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
